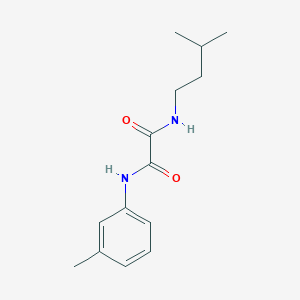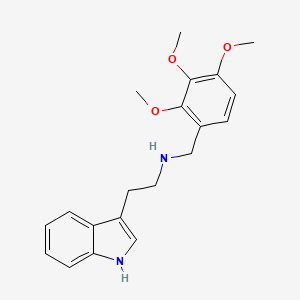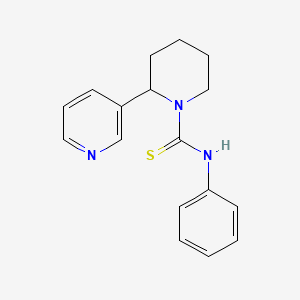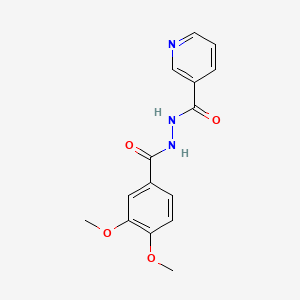
3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzothiophene, a heterocyclic compound that is widely used in the synthesis of various drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate involves the interaction of the compound with various cellular targets, including DNA, proteins, and enzymes. The compound has been shown to induce DNA damage, leading to the activation of the p53 pathway and subsequent apoptosis. Additionally, this compound has been shown to inhibit various enzymes, including topoisomerase II and histone deacetylases, leading to cell cycle arrest and inhibition of angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, as well as high selectivity and sensitivity towards various metal ions. In vivo studies have shown that this compound exhibits significant antitumor activity in animal models, as well as low toxicity and good pharmacokinetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate in lab experiments include its high selectivity and sensitivity towards various metal ions, as well as its potent cytotoxic activity against various cancer cell lines. Additionally, this compound exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an anticancer agent.
The limitations of using 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate in lab experiments include the need for further studies to elucidate its mechanism of action, as well as the need for optimization of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate. One area of research is the development of more potent and selective fluorescent probes for the detection of metal ions. Another area of research is the optimization of the pharmacokinetic properties of this compound for use as an anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of this compound, as well as its potential applications in other fields, such as materials science and environmental monitoring.
Métodos De Síntesis
The synthesis of 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate involves the reaction of 3,4-dimethylphenyl-2-mercaptobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-chloro-1-benzothiophene-2-carboxylic acid. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, zinc, and cadmium.
Another area of research is the use of 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Propiedades
IUPAC Name |
(3,4-dimethylphenyl) 3-chloro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO2S/c1-10-7-8-12(9-11(10)2)20-17(19)16-15(18)13-5-3-4-6-14(13)21-16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMWCTQJAZHMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5229874.png)
![3-{[(4-fluorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5229890.png)
![4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5229896.png)
![3-chloro-5-(4-fluorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5229899.png)
![2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B5229901.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5229903.png)
![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5229913.png)

![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5229924.png)


![ethyl 3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5229941.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B5229944.png)
